molecular formula C10H15BrN2 B13646581 4-bromo-1-cycloheptyl-1H-imidazole

4-bromo-1-cycloheptyl-1H-imidazole

Cat. No.: B13646581
M. Wt: 243.14 g/mol
InChI Key: BMAXTPUQFTXCQW-UHFFFAOYSA-N
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Description

4-Bromo-1-cycloheptyl-1H-imidazole is a chemical compound that belongs to the imidazole family. The compound’s molecular formula is C10H15BrN2, and it has a molecular weight of 243.1.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-cycloheptyl-1H-imidazole typically involves the cyclization of amido-nitriles. One novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides, aromatic, and saturated heterocycles .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of room temperature ionic liquids for one-pot synthesis of imidazoles offers excellent isolated yields and efficient recovery and recycling of the ionic liquid .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-cycloheptyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Nickel Catalysts: Used in the cyclization of amido-nitriles.

    Room Temperature Ionic Liquids: Employed for one-pot synthesis.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles with different functional groups.

Scientific Research Applications

4-Bromo-1-cycloheptyl-1H-imidazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of functional materials and catalysts.

Mechanism of Action

The mechanism by which 4-bromo-1-cycloheptyl-1H-imidazole exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Cycloheptyl-1H-imidazole: Similar structure but lacks the bromine atom.

    4-Chloro-1-cycloheptyl-1H-imidazole: Similar structure with a chlorine atom instead of bromine.

Uniqueness: 4-Bromo-1-cycloheptyl-1H-imidazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous .

Properties

Molecular Formula

C10H15BrN2

Molecular Weight

243.14 g/mol

IUPAC Name

4-bromo-1-cycloheptylimidazole

InChI

InChI=1S/C10H15BrN2/c11-10-7-13(8-12-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2

InChI Key

BMAXTPUQFTXCQW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C=C(N=C2)Br

Origin of Product

United States

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